2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol
Overview
Description
2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C9H11BrFNO It is a derivative of phenylethanolamine, featuring a bromine and fluorine substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-3-fluorobenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with ethanolamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reductive amination process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSR) can be used for substitution reactions.
Major Products
Oxidation: The major product would be 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetone.
Reduction: The major products could include the dehalogenated analogs.
Substitution: The major products would be the substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand the effects of halogenated phenylethanolamines on biological systems.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol
- 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}ethan-1-ol
- 2-{[(4-Bromo-3-chlorophenyl)methyl]amino}ethan-1-ol
Uniqueness
2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties, making it valuable for specific applications where these properties are desired.
Properties
IUPAC Name |
2-[(4-bromo-3-fluorophenyl)methylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c10-8-2-1-7(5-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYROVNBVQVRQND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNCCO)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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